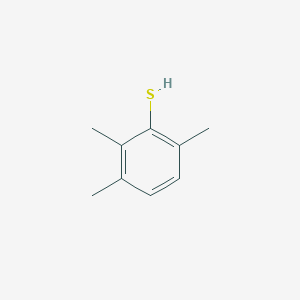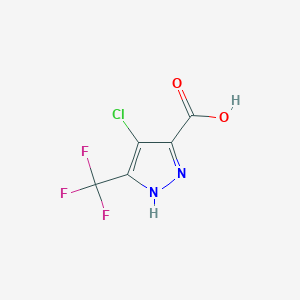![molecular formula C9H17NSi B13172296 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)
1-[2-(Trimethylsilyl)ethynyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trimethylsilyl)ethynyl]pyrrolidine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine can be synthesized through the reaction of pyrrolidine with trimethylsilylacetylene. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or organometallic compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolidines.
Oxidation Reactions: Products include carbonyl-containing compounds.
Reduction Reactions: Products include alkenes or alkanes, depending on the extent of reduction.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trimethylsilyl)ethynyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a protective group in drug synthesis.
Wirkmechanismus
The mechanism of action of 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl and trimethylsilyl groups. These groups can undergo nucleophilic attack, oxidation, or reduction, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyl)pyrrolidine: Similar in structure but lacks the ethynyl group.
1-(Trimethylsilyl)-2-pyrrolidinone: Contains a carbonyl group instead of the ethynyl group.
4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring instead of a pyrrolidine ring
Uniqueness: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine is unique due to the combination of the ethynyl and trimethylsilyl groups attached to the pyrrolidine ring. This unique structure imparts specific reactivity and properties that are not found in the similar compounds listed above. The presence of the ethynyl group allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H17NSi |
|---|---|
Molekulargewicht |
167.32 g/mol |
IUPAC-Name |
trimethyl(2-pyrrolidin-1-ylethynyl)silane |
InChI |
InChI=1S/C9H17NSi/c1-11(2,3)9-8-10-6-4-5-7-10/h4-7H2,1-3H3 |
InChI-Schlüssel |
JJSGQSBGQDHJDP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


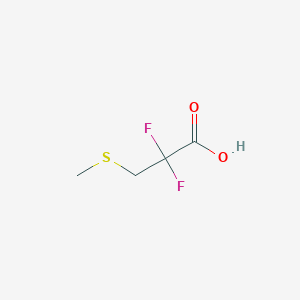

![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
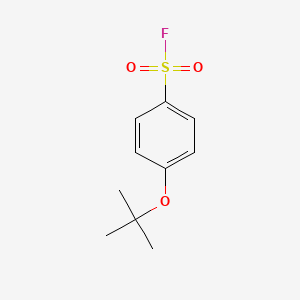
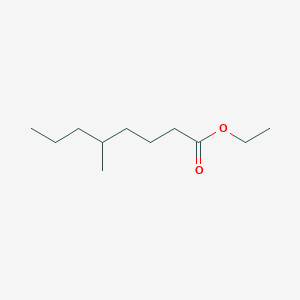
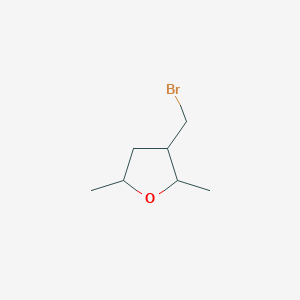
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)

![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)

